UK-432097 Sub-Nanomolar Potency Compared to CGS-21680, NECA, and Regadenoson
UK-432097 demonstrates high potency at the human A2AAR with a functional EC50 of 0.66 ± 0.19 nM in CHO cells . This sub-nanomolar potency surpasses that of the commonly used reference agonist CGS-21680, which exhibits a Ki of 27 nM [1]. In a broader comparative context, the pan-adenosine receptor agonist NECA displays a Ki of 20 nM for A2AAR, while the clinically approved low-affinity agonist Regadenoson shows a Ki of approximately 1,300 nM (1.3 μM) [2].
| Evidence Dimension | Receptor Affinity and Potency (Human A2AAR) |
|---|---|
| Target Compound Data | EC50 = 0.66 ± 0.19 nM; pKi = 8.4 |
| Comparator Or Baseline | CGS-21680: Ki = 27 nM; NECA: Ki = 20 nM; Regadenoson: Ki ≈ 1,300 nM (1.3 μM) |
| Quantified Difference | UK-432097 is approximately 40-fold more potent than CGS-21680 (EC50 0.66 nM vs Ki 27 nM), and approximately 2,000-fold more potent than Regadenoson (EC50 0.66 nM vs Ki 1,300 nM). |
| Conditions | CHO cells expressing human A2AAR (UK-432097 EC50); Human recombinant A2A receptors in HEK-293 membranes (CGS-21680 Ki); Human A2AAR (NECA Ki); Human A2AAR (Regadenoson Ki) |
Why This Matters
Higher potency enables use of lower compound concentrations in cellular assays, reducing potential off-target effects and conserving valuable research material.
- [1] MedChemExpress. CGS 21680 Product Information. CAS 120225-54-9. View Source
- [2] Table 1. Binding affinity of the agonists and antagonist for adenosine receptor subtypes (Ki/Kd in nM). J Mol Cell Cardiol. 2009 Nov;47(5):684-690. PMC2782744. View Source
